molecular formula C17H30N2O2S2 B12226651 2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Cat. No.: B12226651
M. Wt: 358.6 g/mol
InChI Key: VNGMQCIYGAGJBG-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is a complex organic compound that features a cyclopentylsulfanyl group, a morpholinyl group, and a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves multiple steps. The process begins with the preparation of the cyclopentylsulfanyl group, followed by the introduction of the morpholinyl and thianyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
  • 5-{5-chloro-2-[(3S)-3-(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives

Uniqueness

2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H30N2O2S2

Molecular Weight

358.6 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide

InChI

InChI=1S/C17H30N2O2S2/c20-16(13-23-15-3-1-2-4-15)18-14-17(5-11-22-12-6-17)19-7-9-21-10-8-19/h15H,1-14H2,(H,18,20)

InChI Key

VNGMQCIYGAGJBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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